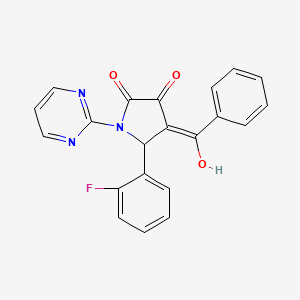![molecular formula C25H30N4O3S B11197711 N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide](/img/structure/B11197711.png)
N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the piperidine sulfonyl group. The final step involves the benzylation of the compound. Reaction conditions often require the use of catalysts such as palladium or nickel and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyrazole positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, dichloromethane, ethanol
Catalysts: Palladium, nickel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: A related compound used in the preparation of selective inhibitors for janus kinase 1.
Benzoylated Phenols: Compounds with similar structural motifs used in various chemical reactions.
Uniqueness
N-Benzyl-4-{[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-YL]methyl}benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not commonly found in other compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C25H30N4O3S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-benzyl-4-[(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C25H30N4O3S/c1-19-24(33(31,32)28-15-7-4-8-16-28)20(2)29(27-19)18-22-11-13-23(14-12-22)25(30)26-17-21-9-5-3-6-10-21/h3,5-6,9-14H,4,7-8,15-18H2,1-2H3,(H,26,30) |
InChI Key |
HZHDRMUTISBBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11197633.png)
![2-chloro-7,7-dimethyl-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11197641.png)

![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11197651.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11197658.png)
![3-(3-Fluoro-4-methoxyphenyl)-5-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11197664.png)
![4-benzyl-N-cyclopropyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11197675.png)
![N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide](/img/structure/B11197689.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-phenylacetamide](/img/structure/B11197694.png)
![N-(3-chloro-4-fluorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11197700.png)
![1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11197714.png)
![7-Acetamido-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B11197726.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B11197730.png)
![N-(4-chlorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11197734.png)
